![molecular formula C8H13NO2 B11822161 3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)
3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is an organic compound with a unique structure that includes a pyran ring and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one typically involves the condensation of dimethylamine with a suitable precursor that contains a pyran ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in the synthesis include dimethylamine, pyran derivatives, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications.
作用机制
The mechanism of action of (Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyran ring provides structural stability. These interactions can modulate the activity of biological targets and influence cellular pathways.
相似化合物的比较
Similar Compounds
- (E)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one
- 3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one (without the (Z)-configuration)
- 3-((methylamino)methylene)dihydro-2H-pyran-4(3H)-one
Uniqueness
(Z)-3-((dimethylamino)methylene)dihydro-2H-pyran-4(3H)-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer and other similar compounds.
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
(3Z)-3-(dimethylaminomethylidene)oxan-4-one |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5- |
InChI 键 |
UVSOQLUKPLSKOC-ALCCZGGFSA-N |
手性 SMILES |
CN(C)/C=C\1/COCCC1=O |
规范 SMILES |
CN(C)C=C1COCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)
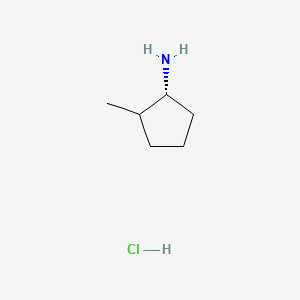

![N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B11822098.png)
![2-{2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11822105.png)
![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
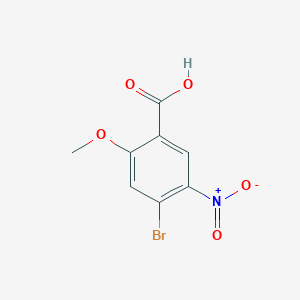
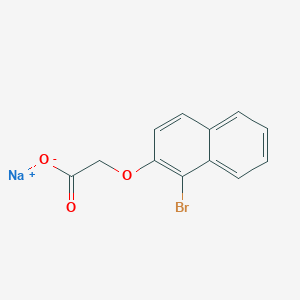

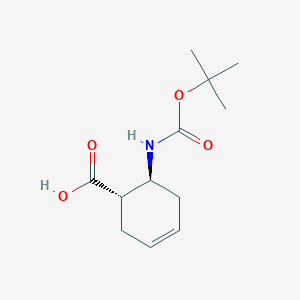
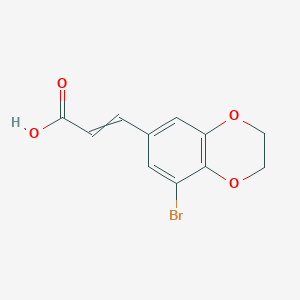
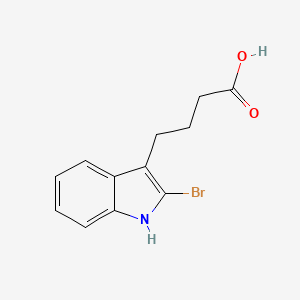
![2,5-Diazabicyclo[2.2.1]heptane, 2-(4-bromophenyl)-5-methyl-](/img/structure/B11822169.png)
